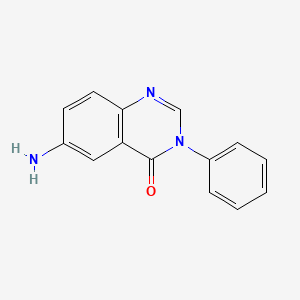
6-アミノ-3-フェニルキナゾリン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-phenylquinazolin-4-one is a heterocyclic organic compound belonging to the quinazoline family. This compound has garnered significant attention due to its potential therapeutic and industrial applications. Quinazolinones, including 6-Amino-3-phenylquinazolin-4-one, are known for their diverse biological activities, making them valuable in various fields of research and industry .
科学的研究の応用
6-Amino-3-phenylquinazolin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Quinazolinone derivatives, including 6-Amino-3-phenylquinazolin-4-one, are investigated for their anticancer, anti-inflammatory, and anticonvulsant activities.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
作用機序
Target of Action
The primary targets of 6-Amino-3-phenylquinazolin-4-one are currently unknown. This compound belongs to the quinazolinone family, which has been associated with a wide range of pharmacological activities . .
Biochemical Pathways
Quinazolinones have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, diuretic, anticonvulsant, and anticancer effects . .
Result of Action
Given the diverse biological activities associated with quinazolinones, it is plausible that this compound could have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as light, temperature, and exposure to other chemicals can affect gene expression and, consequently, the action of a compound . .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-phenylquinazolin-4-one typically involves a multi-step process. One common method includes the condensation of 3(H)-quinazolin-4-one with anthranilic acid and formamide in a 1:3 ratio. This is followed by nitration to introduce a nitro group at position 6, which is subsequently reduced using stannous chloride (SnCl₂·2H₂O) to yield 6-amino-3(H)-quinazolin-4-one .
Industrial Production Methods: Industrial production methods for 6-Amino-3-phenylquinazolin-4-one often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts and solvents to facilitate the reactions efficiently .
化学反応の分析
Types of Reactions: 6-Amino-3-phenylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups on the quinazoline ring.
Substitution: The amino group at position 6 can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Stannous chloride (SnCl₂·2H₂O) is frequently used as a reducing agent.
Substitution: Acylation reactions often use acetic anhydride or propionic acid under acidic conditions.
Major Products: The major products formed from these reactions include various substituted quinazolinone derivatives, which exhibit different biological activities .
類似化合物との比較
3-Phenylquinazolin-4-one: Similar in structure but lacks the amino group at position 6.
6-Nitro-3-phenylquinazolin-4-one: Contains a nitro group instead of an amino group at position 6.
6-Acylamino-3-phenylquinazolin-4-one: Features an acylamino group at position 6
Uniqueness: 6-Amino-3-phenylquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the amino group at position 6 enhances its potential as a versatile intermediate for further chemical modifications and the development of novel therapeutic agents .
特性
IUPAC Name |
6-amino-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-10-6-7-13-12(8-10)14(18)17(9-16-13)11-4-2-1-3-5-11/h1-9H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBJSPIUCJXVCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C(C2=O)C=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2372014.png)
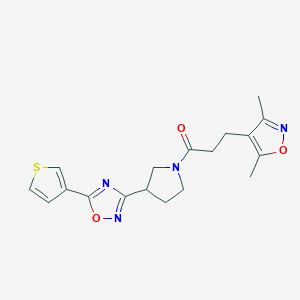
![7-Chloro-1,2-di(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2372016.png)
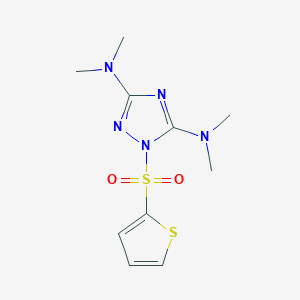
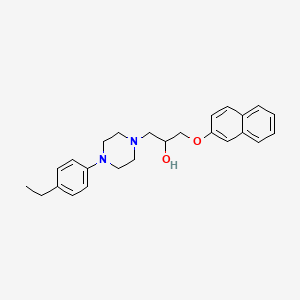
![6-Cyclopropyl-2-({1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2372020.png)
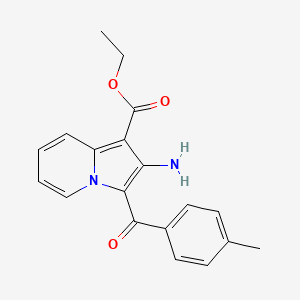
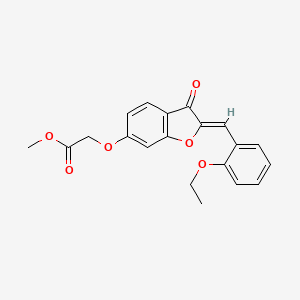
![6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2372023.png)
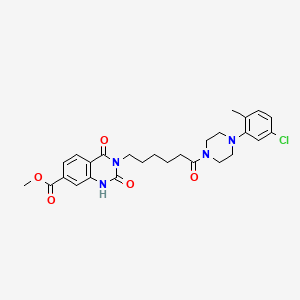
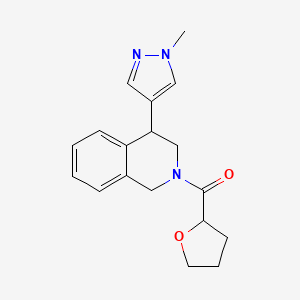
![3-heptyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2372030.png)
![1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2372032.png)
